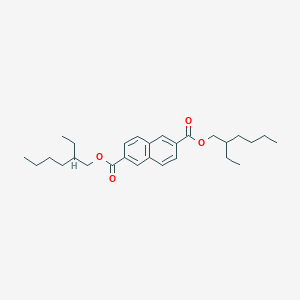

Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27(29)25-15-13-24-18-26(16-14-23(24)17-25)28(30)32-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVWHIGSVGIZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869752 | |

| Record name | Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127474-91-3 | |

| Record name | Diethylhexyl 2,6-naphthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127474-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 127474-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL 2,6-NAPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0DQJ7YGXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Esterification

The most prevalent laboratory method involves the direct esterification of naphthalene-2,6-dicarboxylic acid with 2-ethylhexanol under acidic conditions. Sulfuric acid (H₂SO₄) serves as the catalyst, typically at 2% by weight relative to the dicarboxylic acid. The reaction employs toluene as a solvent, facilitating azeotropic removal of water via Dean-Stark distillation. Key parameters include:

Post-reaction, the crude product is neutralized with saturated sodium bicarbonate (NaHCO₃) and purified via silica gel chromatography, yielding a yellowish liquid with minimal residual impurities.

Solvent-Free Approaches

Alternative protocols eliminate solvents by utilizing excess 2-ethylhexanol as both reactant and medium. This method enhances atom economy and simplifies downstream processing. For instance, a molar ratio of 1:2.5 (acid-to-alcohol) under reflux conditions achieves >90% conversion within 6 hours. The absence of solvents reduces waste generation, aligning with green chemistry principles.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable precise temperature control and rapid mixing, critical for maintaining reaction homogeneity. A patented process highlights:

-

Catalyst System : Titanium tetrabutoxide paired with tertiary amines (e.g., triethylamine) to accelerate esterification.

-

Water Removal : Integrated molecular sieves or membrane separators for continuous dehydration.

-

Yield Optimization : >95% purity achieved through fractional distillation under reduced pressure (10–15 mmHg).

Purification Protocols

Post-synthesis purification is pivotal for removing unreacted precursors and byproducts. Industrial facilities employ:

Catalytic Systems and Reaction Kinetics

Homogeneous Acid Catalysts

Concentrated H₂SO₄ remains the benchmark catalyst due to its low cost and high efficacy. Kinetic studies reveal a second-order dependence on acid and alcohol concentrations, with an activation energy of 58 kJ/mol. However, corrosivity and waste neutralization challenges drive exploration of alternatives.

Heterogeneous and Enzymatic Catalysts

Emerging approaches utilize solid acids (e.g., sulfonated carbon) or lipases (e.g., Candida antarctica Lipase B) to enable recyclability and milder conditions. For example, immobilized lipases achieve 85% conversion at 70°C in 24 hours, though scalability remains limited.

Troubleshooting and Optimization

Common Challenges

-

Incomplete Esterification : Often due to insufficient water removal or suboptimal molar ratios. Solutions include increasing alcohol excess or enhancing dehydration.

-

Byproduct Formation : Monoesters and oligomers may arise if reaction time is prolonged beyond 6 hours. Timely termination and precise temperature control mitigate this.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Hydrolysis: Naphthalene-2,6-dicarboxylic acid and 2-ethylhexanol.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Plasticizer in Polymers

Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate is primarily used as a plasticizer in various polymer applications. It enhances the flexibility and durability of plastics, making it suitable for use in products such as:

- PVC (Polyvinyl Chloride)

- Polyurethane coatings

- Adhesives and sealants

This compound provides improved thermal stability and resistance to extraction by oils and solvents compared to traditional phthalate plasticizers .

Cosmetic Formulations

In cosmetics, DEHN serves as an emollient and skin-conditioning agent. Its low toxicity profile allows it to be included in formulations for:

- Skin creams

- Sunscreens

- Hair care products

Studies indicate that it has low dermal absorption rates, making it a safer alternative for consumer products .

Environmental Impact

While DEHN is beneficial in many applications, its environmental impact cannot be overlooked. It has been noted to be toxic to aquatic life, raising concerns about its use in products that may enter waterways . Regulatory bodies have classified it under various environmental safety standards due to its potential long-lasting effects on wildlife.

Toxicological Studies

Recent research has focused on the toxicological profile of this compound. Key findings include:

- Acute Toxicity : Low oral and dermal toxicity with LD50 values exceeding 5000 mg/kg for oral exposure and 2000 mg/kg for dermal exposure.

- Irritation Potential : Slight irritant effects observed in skin and eye studies.

- Genotoxicity : Negative results in several mutagenicity tests suggest that it does not pose significant genetic risks .

Case Study 1: Use in PVC Production

A study evaluated the effectiveness of DEHN as a plasticizer in PVC formulations. The results showed that DEHN improved the mechanical properties of the final product while reducing volatility compared to traditional phthalates. This study highlights its potential for safer use in consumer goods.

Case Study 2: Cosmetic Safety Assessment

A comprehensive safety assessment was conducted on cosmetic formulations containing DEHN. The findings indicated that products with DEHN had a favorable safety profile with minimal irritation reported during human testing. This underscores its viability as an ingredient in personal care products .

Mechanism of Action

The primary mechanism of action of Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate as a plasticizer involves its incorporation into the polymer matrix. It reduces the intermolecular forces between polymer chains, increasing their mobility and resulting in enhanced flexibility and durability of the plastic material . The molecular targets and pathways involved are primarily related to the physical interactions between the plasticizer and the polymer chains .

Comparison with Similar Compounds

Dimethyl Naphthalene-2,6-dicarboxylate (CAS 840-65-3)

- Molecular Formula : C₁₄H₁₂O₄ (MW: 244.24 g/mol).

- Properties : Lower molecular weight and shorter alkyl chains result in higher crystallinity (melting point ~325°C when copolymerized) compared to the 2-ethylhexyl derivative .

- Applications : Used as a precursor for high-performance polyesters and liquid crystalline polymers .

Disodium Naphthalene-2,6-dicarboxylate (Na₂NDC)

- Molecular Formula : C₁₂H₆O₄Na₂ (MW: 268.14 g/mol).

- K⁺/K in potassium-ion batteries .

- Applications: Anode material in sodium- and potassium-ion batteries due to reversible enolization redox mechanisms .

Functional Analogs: Other Aromatic Dicarboxylate Esters

Bis(2-ethylhexyl) Terephthalate (DOTP, CAS 6422-86-2)

- Molecular Formula : C₂₄H₃₈O₄ (MW: 390.56 g/mol).

- Properties : High thermal stability (flash point: 207°C) and low toxicity compared to phthalates. Used as a safer plasticizer for PVC .

- Key Difference : Terephthalate’s benzene core vs. naphthalene in the target compound, leading to distinct steric and electronic properties .

Bis(2-ethylhexyl) Phthalate (DEHP, CAS 117-81-7)

- Molecular Formula : C₂₄H₃₈O₄ (MW: 390.56 g/mol).

- Properties : Reproductive toxicant (H360FD classification) with widespread use in flexible PVC. Lower thermal stability compared to DOTP .

- Key Difference : Ortho-substitution on the benzene ring increases flexibility but introduces toxicity concerns absent in naphthalene-based analogs .

Plasticizer Efficiency

| Property | Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate | DOTP | DEHP |

|---|---|---|---|

| Molecular Weight (g/mol) | 440.6 | 390.5 | 390.5 |

| Thermal Stability (°C) | >250 (estimated) | 207 (flash point) | 200 (flash point) |

| Toxicity | Limited data; presumed safer | Low | High (reprotoxic) |

| Solubility in PVC | High (due to naphthalene rigidity) | Moderate | High |

Electrochemical Performance (vs. Sodium Salts)

| Compound | Capacity (mAh/g) | Cycle Stability (100 cycles) | Redox Potential (V vs. Na⁺/Na) |

|---|---|---|---|

| Na₂NDC | 220 | 85% | 0.5–0.8 |

| Na₂BPDC (biphenyl) | 180 | 78% | 0.6–0.9 |

| Na₂ABDC (azobenzene) | 250 | 70% | 1.2–1.5 |

Research Findings and Industrial Relevance

- Catalysis : Metal-organic frameworks (MOFs) incorporating naphthalene-2,6-dicarboxylate ligands (e.g., CoNDC) exhibit superior catalytic activity in epoxidation reactions compared to biphenyl analogs (CoBPDC) due to enhanced π-π interactions .

- Polymer Science : Copolymers of naphthalene-2,6-dicarboxylate with hydroxybenzoic acid (HBA) reduce melting points from 580°C to 325°C, enabling processability in thermotropic liquid crystalline polymers .

- Battery Technology: Potassium naphthalene-2,6-dicarboxylate (K₂NDC) demonstrates higher capacity retention (85% after 100 cycles) than terephthalate derivatives, attributed to stable enolate formation .

Biological Activity

Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate (BEHNDC) is a phthalate ester that has garnered attention due to its potential biological activities, including antibacterial, antimutagenic, and larvicidal effects. This article provides a comprehensive overview of the biological activity of BEHNDC, supported by case studies and detailed research findings.

BEHNDC is characterized by its molecular formula and a molecular weight of 302.44 g/mol. It is derived from naphthalene and is commonly used as a plasticizer in various industrial applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BEHNDC. A significant investigation reported that BEHNDC exhibited notable antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed inhibition zones measuring 12.33 mm for E. coli and 5.66 mm for S. aureus at specific concentrations .

Table 1: Antibacterial Activity of BEHNDC

| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Escherichia coli | 12.33 ± 0.56 | 250 |

| Staphylococcus aureus | 5.66 ± 1.00 | 250 |

Larvicidal Potential

The larvicidal activity of BEHNDC has been evaluated against mosquito larvae, specifically Culex quinquefasciatus. The study demonstrated that BEHNDC achieved 100% mortality at a concentration of 250 ppm after 72 hours, with an LC50 value of 67.03 ppm . Furthermore, the compound inhibited acetylcholinesterase (AChE) activity in larvae, indicating potential neurotoxic effects on these organisms.

Table 2: Larvicidal Activity and AChE Inhibition

| Concentration (ppm) | Mortality (%) | AChE Inhibition (%) |

|---|---|---|

| 50 | 29.00 | 29.00 |

| 100 | 40.33 | 40.33 |

| 150 | 53.00 | 53.00 |

| 200 | 64.00 | 64.00 |

| 250 | 100 | 75.33 |

Antimutagenic Activity

BEHNDC has shown promising antimutagenic properties in various studies. One study focused on its ability to inhibit mutations induced by aflatoxin B1 in Salmonella typhimurium strains TA98 and TA100, demonstrating up to 97% reversion inhibition at specific concentrations . This suggests a protective role against DNA damage caused by mutagens.

Table 3: Antimutagenic Effects of BEHNDC

| Concentration (µg/mL) | Reversion Inhibition (%) |

|---|---|

| 3 | Up to 97 |

| 1000 | ~51 |

| 5000 | ~60 |

The biological activity of BEHNDC can be attributed to its structural characteristics, particularly the presence of carbonyl groups which may act as nucleophiles in biological systems . This mechanism allows BEHNDC to interact with electrophilic mutagens, thereby preventing DNA damage.

Case Studies

- Study on Antibacterial and Larvicidal Potential : Conducted by researchers from the University of Agriculture, this study isolated BEHNDC from Lactiplantibacillus plantarum. The findings confirmed its efficacy as an antibacterial agent and highlighted its potential as a natural insecticide .

- Antimutagenic Evaluation : A study published in Food Chemistry assessed the antimutagenic properties of BEHNDC against various chemical mutagens, concluding that it significantly reduces mutation rates in bacterial strains .

Q & A

Q. What are the established synthetic routes for Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate in laboratory settings?

The compound is synthesized via transesterification of dimethyl naphthalene-2,6-dicarboxylate with 2-ethylhexanol. Catalysts such as metal acetates (e.g., zinc or titanium-based) are used under controlled temperatures (150–200°C) to optimize ester interchange. The reaction requires inert gas purging to prevent oxidation and ensure high yields. Post-synthesis purification involves vacuum distillation or recrystallization to isolate the product .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester group formation and branching in the 2-ethylhexyl chain.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm (C=O stretch) and ~1250 cm (C-O ester) validate structural integrity.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies impurities (<0.5% threshold for research-grade purity) .

Q. What are the primary research applications of this compound in material science?

The compound serves as a nonionic surfactant and plasticizer in polymer blends. It enhances the flexibility of polyesters like poly(ethylene naphthalate) (PEN) by reducing glass transition temperatures (). Studies also explore its role as a monomer in synthesizing thermally stable polyesters for packaging films .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen and oxygen atmospheres (heating rate: 10°C/min) to compare oxidative vs. inert degradation.

- Differential Scanning Calorimetry (DSC) : Measure melting () and crystallization () points across multiple heating-cooling cycles to detect thermal hysteresis.

- Isothermal Testing : Hold samples at 200–250°C for 24–48 hours to simulate long-term stability. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts .

Q. What methodologies resolve contradictions in reported crystallization kinetics of polymers derived from this compound?

Discrepancies in Avrami exponent values (e.g., vs. ) arise from variations in nucleation mechanisms (homogeneous vs. heterogeneous). To address this:

Q. How can researchers mitigate bias in toxicological studies of this compound?

Follow risk-of-bias assessment frameworks for animal studies:

- Randomization : Assign doses using stratified random sampling to control for weight/age variables.

- Blinding : Ensure personnel are blinded to exposure groups during data collection.

- Outcome Completeness : Report all endpoints, including negative results, to avoid attrition bias. Refer to standardized questionnaires (e.g., Table C-7 in ) for systematic bias evaluation .

Q. What advanced techniques quantify the environmental impact of this compound in aquatic systems?

- Microcosm Studies : Expose Daphnia magna or algae to 0.1–10 mg/L concentrations for 72 hours; measure LC and growth inhibition.

- Degradation Analysis : Use UV/HO advanced oxidation processes (AOPs) to track half-life () under simulated sunlight.

- Sediment Testing : Conduct OECD 308 guidelines to assess biodegradation in anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.